N-[2-chloro-5-(trifluoromethyl)phenyl]octanamide
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]octanamide is a synthetic amide derivative featuring a phenyl ring substituted with a chlorine atom at position 2 and a trifluoromethyl (-CF₃) group at position 5, linked to an octanamide chain.
Properties
CAS No. |
4456-59-1 |
|---|---|
Molecular Formula |
C15H19ClF3NO |
Molecular Weight |
321.76 g/mol |
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]octanamide |
InChI |
InChI=1S/C15H19ClF3NO/c1-2-3-4-5-6-7-14(21)20-13-10-11(15(17,18)19)8-9-12(13)16/h8-10H,2-7H2,1H3,(H,20,21) |
InChI Key |
DCCPZTFQVSVVJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]octanamide typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with octanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]octanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of oxidized phenyl derivatives.
Reduction: Formation of reduced phenyl derivatives.
Hydrolysis: Formation of octanoic acid and 2-chloro-5-(trifluoromethyl)aniline.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Recent studies have highlighted the potential of N-[2-chloro-5-(trifluoromethyl)phenyl]octanamide as an antimicrobial agent. Its derivatives have shown promising activity against various pathogens, including fungi and bacteria. A notable study identified similar trifluoromethylphenyl amides with significant antifungal properties against species such as Botrytis cinerea and Fusarium oxysporum, indicating a potential for this compound in developing new antifungal agents .
1.2 Antitrypanosomal Activity
The compound's derivatives have been investigated for their antitrypanosomal activity, particularly against Trypanosoma brucei, the causative agent of human African trypanosomiasis. In a related study, compounds structurally similar to this compound demonstrated efficacy in murine models, achieving high cure rates, suggesting that this class of compounds could lead to new treatments for neglected tropical diseases .
Agricultural Applications
2.1 Pesticidal Properties
this compound has been explored for its potential as a pesticide. The compound and its analogs have been synthesized and tested for their effectiveness against various plant pathogens. Research has shown that certain derivatives exhibit strong fungicidal activity, making them suitable candidates for agricultural applications .
Table 1: Summary of Antimicrobial Activity
Case Studies
3.1 Case Study on Antifungal Efficacy
A comprehensive study evaluated the antifungal activity of several trifluoromethylphenyl amides, including derivatives of this compound. The results indicated that specific structural modifications enhanced bioactivity against multiple fungal species, suggesting a structure-activity relationship that could guide future synthesis efforts .
3.2 Case Study on Antitrypanosomal Potential
In another significant investigation, researchers synthesized a series of compounds related to this compound and assessed their efficacy against Trypanosoma brucei. The most promising candidates showed both metabolic stability and effective brain penetration, crucial for treating central nervous system infections associated with the disease .
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]octanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Table 1: Comparative Overview of Key Compounds
Key Comparative Insights
Impact of Amide Chain Length and Branching
- Octanamide vs. Butanamide Derivatives : The octanamide chain (C8) in the target compound is significantly longer than the butanamide (C4) chains in analogs like N-[2-chloro-5-(trifluoromethyl)phenyl]-2-ethylbutanamide . This longer chain likely enhances lipophilicity, which correlates with improved cellular membrane penetration in antimicrobial applications . In contrast, the branched ethylbutanamide derivative exhibits a lower molecular weight (293.71 vs. 345.77) and higher density (1.253 g/cm³), suggesting compact molecular packing.
Functional Group Modifications
- Nitrobenzamide vs. However, its aromatic core reduces flexibility compared to aliphatic amides like octanamide, which may limit conformational adaptability.
- Thiourea Derivatives: N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-ethylthiourea replaces the amide group with a thiourea moiety, altering hydrogen-bonding interactions. Thioureas are known protease inhibitors, suggesting divergent biological applications compared to amides.
Physicochemical Properties
- Boiling Points and Solubility : Shorter-chain analogs like 2-ethylbutanamide exhibit lower boiling points (361.3°C) compared to the hypothetical octanamide, which would likely require higher temperatures for distillation. The ketone-containing 3-oxobutanamide may have increased polarity, improving aqueous solubility relative to purely aliphatic amides.
Biological Activity
N-[2-chloro-5-(trifluoromethyl)phenyl]octanamide is a synthetic organic compound notable for its unique chemical structure, which includes a chloro group and a trifluoromethyl group attached to a phenyl ring. This compound has garnered attention for its significant biological activity, particularly as an antifungal agent. The trifluoromethyl group enhances the compound's lipophilicity and biological interactions, making it a subject of interest in medicinal chemistry and agrochemicals.
- Molecular Formula: C₁₃H₁₈ClF₃N
- Molecular Weight: 307.76 g/mol
The presence of the trifluoromethyl group is crucial in enhancing the compound's biological activity by increasing membrane permeability and interaction with biological targets.
Antifungal Properties
Numerous studies have highlighted the antifungal efficacy of this compound against various fungal pathogens, particularly species within the Colletotrichum and Botrytis genera. The following table summarizes findings from recent research on its antifungal activity:
The direct bioautography assay demonstrated that this compound produced clear zones of inhibition against these fungal species, indicating its potential as a fungicide.
The mechanism by which this compound exerts its antifungal effects is believed to involve disruption of fungal cell membranes, possibly through enhanced penetration due to the trifluoromethyl group. This structural feature allows for increased interaction with cellular targets, leading to cell death.
Case Study 1: Efficacy Against Colletotrichum spp.
A study evaluated the efficacy of this compound against several strains of Colletotrichum. The compound was tested in vitro under varying concentrations, revealing that at concentrations as low as 0.3 µM, it effectively inhibited fungal growth. This study underscores the potential application of this compound in agricultural settings to combat crop pathogens.
Case Study 2: Comparative Analysis with Other Amides
In comparative studies involving a series of trifluoromethylphenyl amides, this compound was shown to have comparable or superior antifungal activity relative to other compounds in its class. For instance, it outperformed several derivatives in inhibiting Botrytis cinerea, demonstrating its potential as a lead compound for further development in fungicide formulations .
Q & A
Q. How can the synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]octanamide be optimized to improve yield and purity?
- Methodological Answer : The synthesis involves refluxing intermediates like 2-chloro-5-(trifluoromethyl)aniline with chloroacetyl chloride in the presence of triethylamine. Key factors include:
- Reaction Time : Extended reflux (4–6 hours) ensures complete acylation .
- Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity, while pet-ether is effective for recrystallization .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves byproducts like positional isomers .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., trifluoromethyl at C5, chloro at C2) and confirm octanamide chain length .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H] at m/z 378.12) .
- XRD/X-ray Crystallography : Resolves steric effects from the trifluoromethyl group and confirms planarity of the phenyl ring .
Q. How can researchers assess the biological activity of this compound in preliminary assays?
- Methodological Answer :
- Antimicrobial Testing : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria, with ciprofloxacin as a positive control .
- Enzyme Inhibition : Screen against kinases or cytochrome P450 isoforms via fluorescence-based assays, noting IC values .
Advanced Research Questions
Q. What strategies address contradictory data in structure-activity relationship (SAR) studies for analogs of this compound?
- Methodological Answer :
- Isomer Comparison : Compare activity of positional isomers (e.g., 2-chloro-5-trifluoromethyl vs. 4-chloro-3-trifluoromethyl derivatives) to identify critical substituent positions .
- Computational Modeling : Use DFT calculations to correlate electronic effects (e.g., trifluoromethyl’s electron-withdrawing nature) with binding affinity .
- Meta-Analysis : Aggregate data from analogs (e.g., acetamide vs. octanamide chains) to resolve discrepancies in hydrophobicity-activity trends .
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (k/k) to immobilized enzymes .
- Cryo-EM/X-ray Crystallography : Resolve 3D protein-ligand interactions, focusing on halogen bonding with the chloro group .
- Metabolic Profiling : Use LC-MS to identify metabolites formed via hepatic microsome incubation, assessing stability .
Q. What experimental designs mitigate instability of the trifluoromethyl group under varying pH conditions?
- Methodological Answer :
- pH Stability Assays : Incubate the compound in buffers (pH 2–10) and monitor degradation via HPLC. Trifluoromethyl groups are stable at pH 4–7 but hydrolyze under strongly acidic/basic conditions .
- Protective Group Strategies : Introduce tert-butyl esters to the octanamide chain to shield reactive sites during synthesis .
Q. How can regioselectivity challenges in modifying the phenyl ring be addressed?
- Methodological Answer :
- Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) to selectively functionalize the chloro-substituted position .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with Pd catalysts retains the trifluoromethyl group while introducing aryl/heteroaryl groups .
Q. What methodologies validate the compound’s purity for in vivo studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
